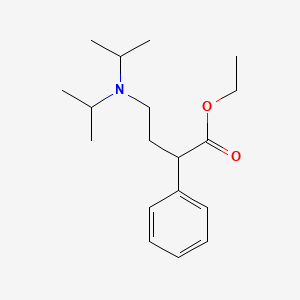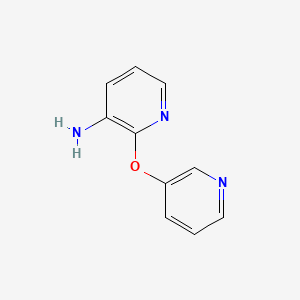
7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one, also known as 7-ABD, is a synthetic compound that is widely used in scientific research. It has a variety of applications, ranging from biochemical and physiological studies to drug development. 7-ABD has been studied extensively in recent years and has been found to have a variety of effects on the body.
Applications De Recherche Scientifique
Mast Cell Stabilization
- A study explored derivatives of 3,4-dihydronaphthalen-1(2H)-one, including 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one, for mast cell-stabilizing activity. The investigation highlighted that certain cyclic analogues exhibit notable activity both in vitro and in vivo, suggesting potential therapeutic uses in allergic and inflammatory phenomena (Barlow et al., 2011).
Synthesis and Reactivity
- Research on the synthesis and reactivity of related compounds, such as 4-bromo-2H-chromenes and 2H-thiochromenes, derived from similar ketones, indicates a broader chemical application for the compound . This research helps in understanding the diverse reactivity patterns and facilitates the development of novel compounds (Gabbutt et al., 1994).
Design of Pan-RAR Inverse Agonists
- A study on the design and synthesis of potential pan-RAR (retinoic acid receptor) inverse agonists highlights the use of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one as a key intermediate. This study opens avenues for the development of new drugs targeting retinoic acid receptors (Das et al., 2012).
Immunization Research
- In veterinary science, derivatives of 3,4-dihydronaphthalen-1(2H)-ones have been synthesized for the immunization of sheep against clover disease. This application showcases the potential of these compounds in veterinary medicine and agriculture (Loder et al., 1978).
Green Synthesis and Antibacterial Activity
- A study on the green synthesis and antibacterial activity of heterocyclic compounds derived from chalcones, including 3,4-dihydronaphthalen-1(2H)-one derivatives, indicates the relevance of these compounds in developing new antibacterial agents. This application is particularly important in the context of increasing antibiotic resistance (Khan, 2017).
Bronchodilator Activity
- Another study examined the synthesis of compounds related to 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one for potential bronchodilator activity. This research contributes to the development of new treatments for respiratory diseases (Okuda et al., 2010).
Propriétés
IUPAC Name |
7-amino-8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-7(12)5-4-6-2-1-3-8(13)9(6)10/h4-5H,1-3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWCXEVWMSEPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide](/img/structure/B3116132.png)
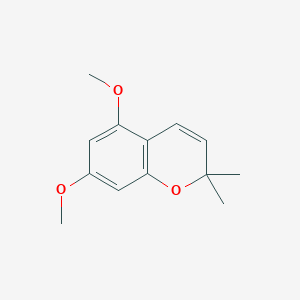
![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)
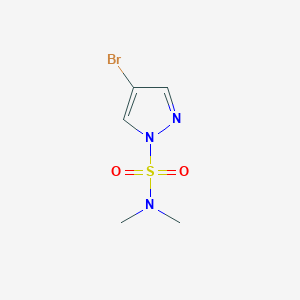
![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)
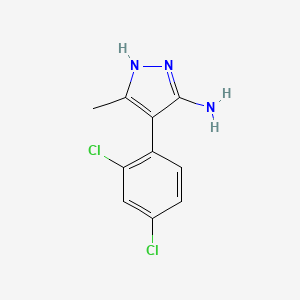


![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)
![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)
